Cas no 51170-66-2 (Benzenamine,N-(1-butyl-2-pyrrolidinylidene)-3,4-dimethyl-)

51170-66-2 structure
Product name:Benzenamine,N-(1-butyl-2-pyrrolidinylidene)-3,4-dimethyl-
Benzenamine,N-(1-butyl-2-pyrrolidinylidene)-3,4-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine,N-(1-butyl-2-pyrrolidinylidene)-3,4-dimethyl-
- 1-butyl-N-(3,4-dimethylphenyl)pyrrolidin-2-imine
- 51170-66-2
- Benzenamine, N-(1-butyl-2-pyrrolidinylidene)-3,4-dimethyl-
- Pyrrolidine, 1-butyl-2-((3,4-dimethylphenyl)imino)-
- N-(1-Butyl-2-pyrrolidinylidene)-3,4-dimethylbenzenamine
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- Inchi: InChI=1S/C16H24N2/c1-4-5-10-18-11-6-7-16(18)17-15-9-8-13(2)14(3)12-15/h8-9,12H,4-7,10-11H2,1-3H3
- InChI Key: FKBSBVFWOGPWMX-UHFFFAOYSA-N
- SMILES: CCCCN1CCCC1=NC2=CC(=C(C=C2)C)C
Computed Properties
- Exact Mass: 244.19412
- Monoisotopic Mass: 244.193948774g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 15.6Ų
Experimental Properties
- PSA: 15.6
Benzenamine,N-(1-butyl-2-pyrrolidinylidene)-3,4-dimethyl- Related Literature
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Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
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Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
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Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
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Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
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